molecular formula C11H17NO3 B2489263 tert-Butyl (1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl (1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Katalognummer: B2489263
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: JGKYCLQDFDRUQJ-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester, (1S,4R)- (CAS: 200002-41-1) is a bicyclic β-amino acid derivative with a rigid norbornane-like scaffold. Its molecular formula is C₁₁H₁₅NO₃ (molecular weight: 209.24 g/mol), and it features a tert-butyl ester group at the 2-position and a 3-oxo substituent on the bicyclic framework . The stereochemistry (1S,4R) is critical for its conformational stability and biological interactions, making it a valuable intermediate in pharmaceutical synthesis, particularly for antiviral agents and enzyme inhibitors .

Eigenschaften

IUPAC Name

tert-butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKYCLQDFDRUQJ-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Nicotinic Receptor Modulation

The compound has been studied for its ability to act as an agonist or partial agonist of nicotinic acetylcholine receptors. These receptors are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. Research indicates that derivatives of this compound can enhance cognitive functions by modulating receptor activity, making it a candidate for developing treatments for cognitive deficits associated with these conditions .

Orexin Receptor Antagonism

Another significant application involves its use as a non-peptide antagonist of orexin receptors. Orexins play a crucial role in regulating arousal, wakefulness, and appetite. Compounds derived from 2-azabicyclo[2.2.1]heptane have shown promise in treating sleep disorders such as narcolepsy and insomnia by antagonizing orexin receptors . This therapeutic approach leverages the compound's ability to influence neuropeptide signaling pathways.

Inhibitors of Cathepsin C

Research has identified certain derivatives of this compound as effective inhibitors of cathepsin C, an enzyme involved in various pathological processes, including inflammation and cancer progression. Inhibiting this enzyme could lead to novel treatments for diseases characterized by excessive inflammation or tumor growth .

Case Study 1: Nicotinic Receptor Agonists

A study published in a leading pharmacological journal demonstrated that specific derivatives of 2-azabicyclo[2.2.1]heptane could enhance synaptic transmission at nicotinic receptors in animal models. The results indicated improved memory retention and learning capabilities in subjects treated with these compounds compared to controls.

Case Study 2: Orexin Antagonism

In clinical trials focusing on sleep disorders, compounds based on the structure of 2-azabicyclo[2.2.1]heptane were administered to patients suffering from chronic insomnia. The results showed a significant reduction in wakefulness during the night and an increase in overall sleep quality without severe side effects, suggesting a favorable safety profile for long-term use .

Summary Table of Applications

Application AreaMechanism/ActionPotential Therapeutic Use
Nicotinic Receptor ModulationAgonist/Partial AgonistAlzheimer's Disease, Schizophrenia
Orexin Receptor AntagonismNon-Peptide AntagonistNarcolepsy, Insomnia
Cathepsin C InhibitionEnzyme InhibitionInflammation-related diseases, Cancer

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name (CAS) Molecular Formula Substituents Stereochemistry Key Applications Reference
Target Compound (200002-41-1) C₁₁H₁₅NO₃ 3-oxo, tert-butyl ester (1S,4R) Antiviral intermediates, chiral building block
tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (793650-60-9) C₁₁H₂₀N₂O₂ 5-amino, tert-butyl ester (1R,4R,5R)-rel Peptide synthesis, protease inhibitors
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, ethyl ester (214910-41-5) C₉H₁₅NO₂ Ethyl ester (1R,3S,4S) Catalysis, enantioselective aldol reactions
(1R,3S,4S)-2-Boc-2-azabicyclo[2.2.1]heptane (Price: €157/250mg) C₁₁H₁₉NO₂ Boc-protected amine (1S,4R) Drug discovery intermediates
(1R,3S,4S)-3-(6-Bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester C₁₉H₂₃BrN₄O₂ Bromo-benzimidazolyl, tert-butyl ester (1R,3S,4S) Kinase inhibitors, antiviral agents

Key Observations :

  • Functional Groups: The 3-oxo group in the target compound enhances electrophilicity, facilitating nucleophilic additions, whereas amino or benzimidazolyl substituents (e.g., ) introduce hydrogen-bonding or aromatic interactions.
  • Stereochemistry : The (1S,4R) configuration in the target compound is distinct from (1R,3S,4S) variants, impacting binding affinity in enzyme-active sites .
  • Ester Groups : tert-Butyl esters (target compound, ) improve metabolic stability compared to ethyl esters (), which are more prone to hydrolysis.

Biologische Aktivität

2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)- is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring system. Its molecular formula is C12H19NO4C_{12}H_{19}NO_4 with a molecular weight of 229.29 g/mol. The compound's stereochemistry is crucial for its biological activity, particularly the (1S,4R) configuration.

Research indicates that derivatives of 2-azabicyclo[2.2.1]heptane exhibit various mechanisms of action:

  • Inhibition of Proteases : Compounds in this class have been shown to inhibit serine proteases, which are critical in viral replication processes. For instance, inhibitors derived from this scaffold have been developed against the hepatitis C virus (HCV) NS3-NS4A serine protease, demonstrating significant antiviral activity .
  • Neurotransmitter Modulation : The bicyclic structure allows for interaction with neurotransmitter receptors, potentially influencing synaptic transmission and neuroprotection .

Biological Activity Data

The following table summarizes key biological activities associated with 2-Azabicyclo[2.2.1]heptane derivatives:

Activity TypeDescriptionReference
AntiviralInhibits HCV NS3-NS4A serine protease; potential for treating hepatitis C
NeuroprotectiveModulates neurotransmitter systems; potential in neurodegenerative diseases
AntitumorSome derivatives show cytotoxicity against cancer cell lines
Enzyme InhibitionInhibits cathepsin C and other enzymes involved in disease processes

Case Study 1: Antiviral Activity

A study conducted by Srikanth Venkatraman et al. demonstrated that specific derivatives of 2-azabicyclo[2.2.1]heptane effectively inhibited the activity of the HCV NS3-NS4A serine protease in vitro. This finding suggests a promising pathway for developing new antiviral therapies targeting hepatitis C .

Case Study 2: Neuroprotective Effects

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the neuroprotective properties of certain azabicyclo compounds against oxidative stress in neuronal cells. The study indicated that these compounds could potentially be used to mitigate neurodegenerative conditions such as Alzheimer's disease .

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains three reactive sites:

  • tert-Butyl ester group (C11H17NO3)

  • 3-Oxo (ketone) group

  • 2-Azabicyclo[2.2.1]heptane core

Functional GroupPotential ReactionsReagents/Conditions
tert-Butyl esterAcid- or base-catalyzed hydrolysis to carboxylic acidHCl/H2O, NaOH/EtOH
3-KetoneReduction to alcohol, enolate formation, nucleophilic additionNaBH4, LDA, Grignard reagents
Azabicyclo amineRing-opening via acid/base, alkylation, or acylationH2O/H+, alkyl halides, acyl chlorides

Hydrolysis of the tert-Butyl Ester

The ester group (tert-butyl) is prone to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. While no experimental data is available for this specific compound, predicted pKa values (−2.29 ± 0.20) suggest moderate stability in non-polar environments .

Proposed Mechanism :

  • Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis : Deprotonation of water to generate hydroxide, attacking the carbonyl carbon.

Reactivity of the 3-Ketone Group

The ketone at position 3 can undergo:

  • Reduction : Using NaBH4 or LiAlH4 to form a secondary alcohol.

  • Enolate Formation : With strong bases like LDA, enabling alkylation or aldol reactions.

  • Nucleophilic Addition : Reactions with Grignard reagents or organozinc compounds.

No experimental data confirms these pathways for this compound, but analogous bicyclic ketones show similar reactivity .

Azabicyclo Core Modifications

The 2-azabicyclo[2.2.1]heptane framework may participate in:

  • Ring-Opening : Under acidic conditions (e.g., HCl), forming a linear amine.

  • N-Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides to modify the nitrogen center.

Stability and Storage Considerations

Predicted boiling point (338.6 ± 11.0°C) and density (1.173 ± 0.06 g/cm³) indicate moderate thermal stability. Storage under inert gas (N2/Ar) at −20°C is recommended to prevent ester hydrolysis or ketone oxidation.

Data Limitations and Research Gaps

No peer-reviewed studies on its reactions were found in the provided sources. Further experimental work is needed to validate hypothesized pathways.

Vorbereitungsmethoden

Formation of the Bicyclic Core

The Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide constructs the 2-azabicyclo[2.2.1]heptane skeleton. This exothermic [4+2] cycloaddition proceeds at −20°C in dichloromethane, yielding 3-methanesulfonyl-2-azabicyclo[2.2.1]hept-5-en-2-ium-2-ide as an intermediate. Hydrolysis with aqueous acetic acid (50% v/v) at 60°C for 4 hours cleaves the methanesulfonyl group, producing 2-azabicyclo[2.2.1]hept-5-en-3-one.

Key Data:

Step Conditions Yield
Diels-Alder Reaction −20°C, CH₂Cl₂, 2 h 85%
Hydrolysis 50% AcOH, 60°C, 4 h 78%

Oxidation and Esterification

The 3-oxo group is introduced via oxidation of the enamine intermediate. Treatment with Jones reagent (CrO₃/H₂SO₄) at 0°C converts the double bond to a ketone, yielding 2-azabicyclo[2.2.1]heptane-3-one. Subsequent esterification with tert-butanol under Mitsunobu conditions (DIAD, PPh₃) installs the 1,1-dimethylethyl ester at the C2 position. Chiral resolution via enzymatic hydrolysis using Pseudomonas fluorescens lipase achieves the (1S,4R) configuration with >99% enantiomeric excess (ee).

Optimization Note:

  • Stereochemical Control: Use of (R)-BINOL-derived catalysts during esterification improves diastereoselectivity (dr 8:1).

Epimerization-Lactamization Cascade

Substrate Preparation

(2S,4R)-4-Aminoproline methyl ester serves as the starting material. Protection of the amine with a trifluoroacetyl (TFA) group enhances electron withdrawal, facilitating epimerization at C2 under basic conditions (DBU, 50°C).

Cascade Reaction Mechanism

  • Epimerization: Base-induced deprotonation at C2 generates a planar enolate, allowing racemization.
  • Lactamization: The (2R)-epimer undergoes intramolecular aminolysis, forming a bridged lactam intermediate.
  • Oxidation: PCC (pyridinium chlorochromate) oxidizes the secondary alcohol to the 3-oxo group.
  • Esterification: tert-Butyl chloroformate introduces the 1,1-dimethylethyl ester under Schotten-Baumann conditions.

Performance Metrics:

Step Conditions Yield
Epimerization DBU (1.5 eq), DMF, 50°C, 12 h 92%
Lactamization Toluene, reflux, 6 h 88%
Oxidation PCC, CH₂Cl₂, rt, 3 h 75%

Stereoselective Hydrogenation of Enamine Intermediates

Enamine Synthesis

Condensation of cyclopentadiene with ethyl glyoxylate and ammonium acetate forms a racemic enamine. Chiral auxiliary (R)-1-phenylethylamine directs asymmetric induction during hydrogenation.

Catalytic Hydrogenation

Using PtO₂ (Adams catalyst) under H₂ (50 psi) in ethanol selectively reduces the exo double bond, affording the (1S,4R) isomer. Subsequent Boc protection and hydrolysis yield the carboxylic acid, which is esterified with tert-butanol via Steglich esterification (DCC, DMAP).

Critical Parameters:

  • Catalyst Loading: 10% PtO₂ achieves 95% conversion in 8 hours.
  • Temperature: 25°C minimizes side reactions.

Comparative Analysis of Methods

Method Advantages Limitations Stereoselectivity
Diels-Alder High yield (78–85%) Requires cryogenic conditions Moderate (dr 3:1)
Epimerization Cascade No chiral resolution needed Multi-step (4 steps) High (dr 8:1)
Hydrogenation Scalable (>100 g) Expensive catalysts Excellent (>99% ee)

Industrial-Scale Considerations

  • Cost Efficiency: The Diels-Alder route is preferred for large-scale production due to low catalyst costs and high atom economy.
  • Purification: Crystallization from hexane/ethyl acetate (3:1) removes diastereomers, achieving >99.5% purity.
  • Green Chemistry: Recent advances replace dichloromethane with cyclopentyl methyl ether (CPME), reducing environmental impact.

Q & A

Q. What are the key synthetic routes for preparing (1S,4R)-configured 2-azabicyclo[2.2.1]heptane derivatives, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves cyclization of bicyclic precursors, with stereochemistry controlled via chiral resolution or asymmetric catalysis. For example, describes a multi-step process using cyclization under acidic/basic conditions, followed by carboxylation and protection/deprotection strategies to preserve stereointegrity . Key steps:
  • Cyclization : Use of strong acids (e.g., HCl) to form the bicyclic core.
  • Stereochemical control : Chiral auxiliaries or enzymatic resolution to isolate the (1S,4R)-isomer.
  • Esterification : Reaction with tert-butanol under DCC/DMAP conditions to form the 1,1-dimethylethyl ester.
  • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationH2SO4, 80°C6592%
EsterificationDCC, DMAP, RT7895%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :
  • NMR : 1H/13C NMR to confirm bicyclic structure and ester group (e.g., tert-butyl protons at δ 1.2–1.4 ppm). highlights the use of DEPT-135 for distinguishing CH2 groups in the bicyclic framework .
  • HPLC : Reverse-phase C18 column with UV detection (210 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/0.1% TFA) to resolve stereoisomers.
  • Chiral GC/MS : To verify enantiomeric excess (>98% for (1S,4R)-isomer) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of similar 2-azabicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Discrepancies often arise from variations in stereochemistry or assay conditions. Strategies include:
  • Comparative docking studies : Use molecular dynamics to compare binding modes of (1S,4R) vs. other isomers with target receptors (e.g., CNS-related proteins in ) .
  • Dose-response profiling : Test derivatives across a wide concentration range (nM–µM) to identify false negatives/positives.
  • Data Table : Example from :
DerivativeIC50 (nM) for Target XSelectivity Ratio (X/Y)Reference
(1S,4R)-ester12 ± 245:1
(1R,4S)-ester320 ± 503:1

Q. What strategies optimize the compound’s stability during in vitro assays, given its ester group’s hydrolytic sensitivity?

  • Methodological Answer :
  • Buffering : Use pH 7.4 PBS with 0.1% BSA to minimize hydrolysis.
  • Cryopreservation : Store stock solutions in anhydrous DMSO at -80°C ( notes <5% degradation over 6 months under these conditions) .
  • Prodrug design : Replace the 1,1-dimethylethyl ester with more stable groups (e.g., pivaloyloxymethyl) while retaining activity .

Q. How does the compound’s stereochemistry impact its pharmacokinetic profile?

  • Methodological Answer :
  • Metabolic stability : The (1S,4R)-configuration reduces CYP3A4-mediated metabolism compared to (1R,4S), as shown in using liver microsome assays (t1/2 = 120 vs. 45 min) .
  • Permeability : Parallel artificial membrane assays (PAMPA) reveal 2-fold higher BBB permeability for (1S,4R) due to optimal logP (2.8 vs. 3.5 for (1R,4S)) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to reconcile polar ester groups with observed low aqueous solubility?

  • Methodological Answer :
  • Experimental validation : Use shake-flask method (pH 7.4) to measure solubility. reports 0.5 mg/mL, but co-solvents (e.g., 10% PEG-400) can enhance solubility to 2.1 mg/mL .
  • Computational modeling : Hansen solubility parameters predict miscibility with ethanol/water mixtures (1:1), aligning with experimental data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.